molecular formula C26H21N3O4 B2526200 5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-65-6

5-(4-methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2526200
CAS No.: 866342-65-6
M. Wt: 439.471
InChI Key: HAKMKRCTXRRMBF-UHFFFAOYSA-N
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Description

This polycyclic compound features a pyrazolo[4,3-c]quinoline core fused with a [1,3]dioxolo ring at positions 4,5-g. Key structural elements include:

  • Methoxy substituents: A 4-methoxybenzyl group at position 5 and a 4-methoxyphenyl group at position 2.
  • Heterocyclic framework: The [1,3]dioxolo ring introduces rigidity and electron-rich characteristics, while the pyrazoloquinoline system provides a planar aromatic scaffold .

The compound’s synthesis likely involves multi-component reactions (e.g., cyclocondensation of pyrazolones with aldehydes or ketones) based on analogous pathways described for related pyrazoloquinolines .

Properties

IUPAC Name

5-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O4/c1-30-18-7-3-16(4-8-18)13-29-14-21-25(17-5-9-19(31-2)10-6-17)27-28-26(21)20-11-23-24(12-22(20)29)33-15-32-23/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKMKRCTXRRMBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(4-Methoxybenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a synthetic compound belonging to the class of pyrazoloquinolines, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H18N2O4
  • Molecular Weight : 354.37 g/mol
  • SMILES Notation : COC1=C(C(=C2C(=C1)N(C(=N2)C)C(=O)O)OC2=C(C(=CC=C2)OC)C(=C(C=C2)O)C(=O)O)

This structure features methoxy groups that may enhance its lipophilicity and biological activity.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazoloquinolines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity

Compounds in the pyrazoloquinoline family have been investigated for their anticancer properties. In vitro studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways:

  • Cell Cycle Arrest : They can halt the proliferation of cancer cells by interfering with the cell cycle.
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins are common pathways observed in studies.

A notable study reported that similar compounds exhibited IC50 values ranging from 0.5 to 10 µM against different cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoloquinolines has also been explored. These compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, leading to reduced inflammation in various models. The underlying mechanisms often involve the inhibition of NF-kB signaling pathways.

Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial activity of a series of pyrazoloquinoline derivatives against Staphylococcus aureus and Escherichia coli. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, highlighting its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In a study assessing the anticancer effects on human breast cancer cell lines (MCF-7), the compound demonstrated an IC50 value of 8 µM. Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment with the compound compared to control groups .

Research Findings Summary Table

Biological Activity Effect IC50/MIC Values
AntimicrobialEffective against S. aureusMIC = 32 µg/mL
Effective against E. coliMIC = 32 µg/mL
AnticancerInduces apoptosis in MCF-7 cellsIC50 = 8 µM
Anti-inflammatoryInhibits TNF-alpha productionNot specified

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Differences and Properties
Compound Name Substituents (R1, R2) Molecular Weight Notable Features Reference
Target Compound R1 = 4-methoxybenzyl, R2 = 4-methoxyphenyl ~457.9* [1,3]dioxolo ring; dual methoxy groups enhance electron density
8-Methyl-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline R1 = 4-methylbenzyl, R2 = phenyl 349.4 Methyl groups reduce polarity; higher lipophilicity
3-(4-Ethylphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[...]quinoline R1 = 3-fluorobenzyl, R2 = 4-ethylphenyl 439.5 Fluorine and ethyl groups alter electronic and steric profiles
5-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-...hexaene R1 = 3-fluorobenzyl, R2 = 4-chlorophenyl - Chlorine and fluorine substituents increase electrophilicity

*Estimated based on analogs in .

Key Observations :

  • Methoxy vs. Methyl/Chloro : Methoxy groups (-OCH3) in the target compound enhance solubility in polar solvents compared to methyl (-CH3) or chloro (-Cl) substituents .
  • [1,3]dioxolo vs.

Physicochemical Properties

Table 2: Comparative Physical Data
Compound Melting Point (°C) Solubility (Polar Solvents) Stability
Target Compound Not reported Moderate (methanol/DMF) Stable to hydrolysis
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 223–225 High Sensitive to light
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)...pyridine-7-carboxylate (7f) 248–251 Low Thermally stable

Insights :

  • Methoxy groups improve solubility but may lower melting points compared to halogenated analogs .
  • The [1,3]dioxolo ring in the target compound likely enhances stability against oxidative degradation relative to non-fused analogs .

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